molecular formula C19H13ClF2N4 B10915962 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10915962
M. Wt: 370.8 g/mol
InChI Key: RUDKNHVMYQLCBV-UHFFFAOYSA-N
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Description

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry, agrochemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole stands out due to its unique combination of chloro and fluoro substituents, which enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H13ClF2N4

Molecular Weight

370.8 g/mol

IUPAC Name

1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C19H13ClF2N4/c20-15-10-23-25(11-15)12-26-19(14-3-7-17(22)8-4-14)9-18(24-26)13-1-5-16(21)6-2-13/h1-11H,12H2

InChI Key

RUDKNHVMYQLCBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2CN3C=C(C=N3)Cl)C4=CC=C(C=C4)F)F

Origin of Product

United States

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